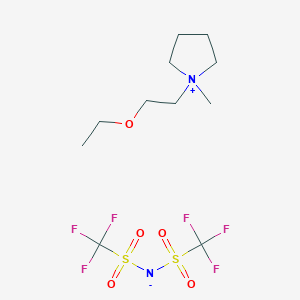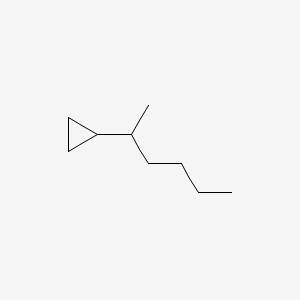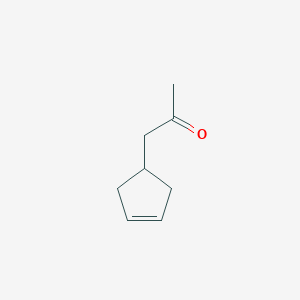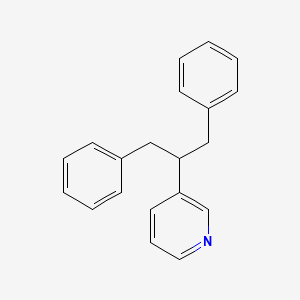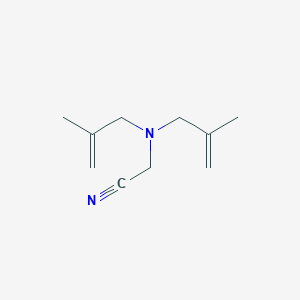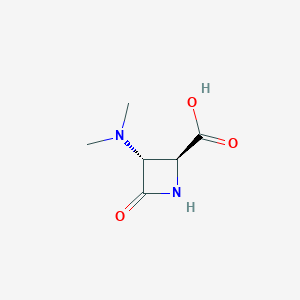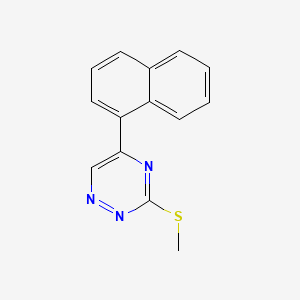
4-Chloro-2,6-bis(dimethylaminomethyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2,6-bis(dimethylaminomethyl)phenol is an organic compound with the molecular formula C12H19ClN2O and a molecular weight of 242.75 g/mol . This compound is characterized by the presence of a chloro group and two dimethylaminomethyl groups attached to a phenol ring. It is commonly used in various chemical and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,6-bis(dimethylaminomethyl)phenol typically involves the reaction of 4-chlorophenol with formaldehyde and dimethylamine. The reaction is carried out under basic conditions, often using a catalyst to facilitate the formation of the desired product . The general reaction scheme is as follows:
4-Chlorophenol+2CH2O+2(CH3)2NH→this compound+2H2O
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing by-products .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-2,6-bis(dimethylaminomethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Quinones
Reduction: 2,6-bis(dimethylaminomethyl)phenol
Substitution: Various substituted phenols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2,6-bis(dimethylaminomethyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers and resins.
Wirkmechanismus
The mechanism of action of 4-Chloro-2,6-bis(dimethylaminomethyl)phenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, while the dimethylaminomethyl groups can interact with nucleophilic sites. These interactions can disrupt biological processes, leading to antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Tris(dimethylaminomethyl)phenol: Similar structure but with three dimethylaminomethyl groups instead of two.
4-Chloro-2,6-dimethylphenol: Similar structure but with methyl groups instead of dimethylaminomethyl groups.
Uniqueness
4-Chloro-2,6-bis(dimethylaminomethyl)phenol is unique due to the presence of both chloro and dimethylaminomethyl groups, which confer distinct chemical reactivity and biological activity compared to similar compounds .
Eigenschaften
CAS-Nummer |
52662-66-5 |
|---|---|
Molekularformel |
C12H19ClN2O |
Molekulargewicht |
242.74 g/mol |
IUPAC-Name |
4-chloro-2,6-bis[(dimethylamino)methyl]phenol |
InChI |
InChI=1S/C12H19ClN2O/c1-14(2)7-9-5-11(13)6-10(12(9)16)8-15(3)4/h5-6,16H,7-8H2,1-4H3 |
InChI-Schlüssel |
YYMJQPRNZRJYFY-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC1=CC(=CC(=C1O)CN(C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-1-[4-(2-methylpropyl)piperazin-1-yl]ethanone](/img/structure/B13801634.png)
